Cellobiose

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Cellose has been reported in Paris fargesii, Arabidopsis thaliana, and other organisms with data available.

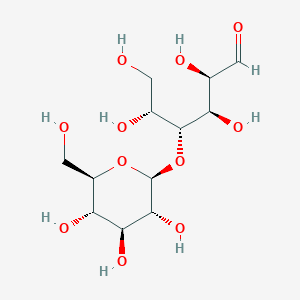

A disaccharide consisting of two glucose units in beta (1-4) glycosidic linkage. Obtained from the partial hydrolysis of cellulose.

Structure

2D Structure

3D Structure

Properties

CAS No. |

528-50-7 |

|---|---|

Molecular Formula |

C12H22O11 |

Molecular Weight |

342.30 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12+/m1/s1 |

InChI Key |

GUBGYTABKSRVRQ-CUHNMECISA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

Appearance |

Assay:≥95%A crystalline solid |

boiling_point |

Decomposes (NIOSH, 2024) decomposes Decomposes |

density |

1.27 to 1.61 (NIOSH, 2024) 1.27-1.61 |

melting_point |

500 to 518 °F (Decomposes) (NIOSH, 2024) 102-103 °C 500-518 °F (decomposes) 500-518 °F (Decomposes) |

Other CAS No. |

528-50-7 |

physical_description |

Solid; [Merck Index] White solid; [Acros Organics MSDS] |

solubility |

Insoluble (NIOSH, 2024) Insoluble |

Synonyms |

4 O beta D Glucopyranosyl D glucopyranose 4-O-beta-D-Glucopyranosyl-D-glucopyranose Cellobiose |

vapor_pressure |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

Origin of Product |

United States |

Foundational & Exploratory

Cellobiose: A Comprehensive Technical Guide to its Biological Functions and Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellobiose (B7769950), a disaccharide composed of two β(1→4) linked D-glucose units, is primarily known as the fundamental repeating unit of cellulose (B213188). Beyond its structural role, this compound exhibits a range of biological functions and activities that are of significant interest to the scientific and drug development communities. This technical guide provides an in-depth exploration of the core biological functions of this compound, including its role as a signaling molecule in plants, its prebiotic effects on the gut microbiome, its metabolic pathways in various organisms, and its clinical relevance in diagnostic applications. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction

This compound (4-O-β-D-glucopyranosyl-D-glucose) is a reducing sugar that is not found freely in nature but is generated as a key intermediate during the enzymatic hydrolysis of cellulose by cellulases.[1][2] While historically viewed primarily as a simple breakdown product, emerging research has revealed that this compound is an active biomolecule with diverse physiological roles. Its ability to modulate immune responses in plants, influence the composition and metabolic output of the gut microbiota, and serve as an indicator of intestinal permeability underscores its importance in various biological systems.[3][4][5] This guide will delve into the technical details of these functions, providing the necessary data and methodologies for advanced research and development.

Biological Functions and Roles

Prebiotic Activity and Gut Microbiome Modulation

This compound is not readily digested in the human upper gastrointestinal tract and thus reaches the colon intact, where it is fermented by the gut microbiota.[6] This selective fermentation leads to the proliferation of beneficial bacteria and the production of short-chain fatty acids (SCFAs), conferring a prebiotic effect.

In vitro and in vivo studies have demonstrated that this compound supplementation can significantly alter the composition of the gut microbiome. Notably, it has been shown to increase the abundance of beneficial genera such as Bifidobacterium and Lactobacillus.[6][7][8] A synbiotic combination of Lactobacillus acidophilus NCFM and this compound was found to increase the relative abundances of Bifidobacterium, Collinsella, and Eubacterium in a human trial.[6]

The fermentation of this compound by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate.[9][10] These SCFAs serve as an energy source for colonocytes, contribute to the maintenance of gut barrier integrity, and have systemic anti-inflammatory effects. In a study on DSS-induced colitis in mice, the protective effects of this compound were attributed in part to the anti-inflammatory actions of SCFAs, particularly butyrate.

Plant Immune System Activation

In plants, this compound acts as a Damage-Associated Molecular Pattern (DAMP), signaling the presence of cell wall degradation by pathogens or herbivores.[4][5] This recognition triggers a downstream signaling cascade that activates the plant's innate immune system, leading to enhanced disease resistance.

The perception of this compound at the plant cell surface initiates a rapid and transient influx of intracellular calcium.[4][11] This calcium signal is a crucial second messenger that leads to the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.[4][5] Specifically, this compound treatment in Arabidopsis thaliana leads to the phosphorylation and activation of MPK3 and MPK6.[4][5]

The activation of MAPK cascades results in the transcriptional reprogramming of the plant cell, leading to the upregulation of a suite of defense-related genes.[4][5] This includes genes involved in phytohormone signaling pathways (salicylic acid, jasmonic acid, and ethylene) and the expression of pathogenesis-related (PR) proteins.[4] For instance, this compound induces the expression of the transcription factor WRKY30 and genes involved in salicylic (B10762653) acid signaling such as PAD4.[4][5]

Intermediate in Cellulose Metabolism

The primary and most well-understood role of this compound is as a key intermediate in the enzymatic degradation of cellulose.[1][2] Cellulolytic microorganisms secrete a consortium of enzymes, including endoglucanases and exoglucanases (cellobiohydrolases), that break down cellulose into smaller oligosaccharides, with this compound being a major product.[4]

Once transported into the microbial cell, this compound is catabolized through two primary pathways:

-

Hydrolytic Pathway: An intracellular β-glucosidase cleaves this compound into two molecules of glucose, which then enter glycolysis.[12]

-

Phosphorolytic Pathway: this compound phosphorylase cleaves this compound using inorganic phosphate (B84403) to produce one molecule of glucose and one molecule of glucose-1-phosphate. This pathway is more energy-efficient as it saves one molecule of ATP per molecule of this compound metabolized.[12]

The preferential use of one pathway over the other varies between different microorganisms.[12][13]

An important aspect of this compound's role in cellulose degradation is its function as a feedback inhibitor of cellulase (B1617823) activity.[14][15] Accumulation of this compound can significantly slow down the rate of cellulose hydrolysis by competitively inhibiting cellobiohydrolases.[1][13] This inhibition is a critical bottleneck in the industrial conversion of cellulosic biomass to biofuels and biochemicals.

Clinical and Diagnostic Applications

The differential absorption of this compound and a monosaccharide like mannitol (B672) is utilized in the This compound/Mannitol Test to assess intestinal permeability.[1][3][16] In a healthy individual, the small monosaccharide mannitol is readily absorbed, while the larger disaccharide this compound has limited absorption. In conditions associated with damage to the intestinal mucosa, such as Crohn's disease and celiac disease, the absorption of this compound is increased.[1][3] The ratio of urinary excretion of this compound to mannitol provides a non-invasive measure of intestinal barrier function.[1][3][16]

Quantitative Data Presentation

Table 1: Enzyme Kinetic Parameters for this compound Metabolism

| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Ki (mM) | Inhibitor | Reference(s) |

| β-Glucosidase | Trichoderma reesei | This compound | 1.22 ± 0.3 | 1.14 ± 0.21 | - | - | [1] |

| Cellobiase | Neocallimastix frontalis | This compound | 0.053 | 5.88 | 0.95 | This compound | [16] |

| β-Glucosidase (BGL1) | Trichoderma reesei | This compound | 0.38 | - | 3.25 | Glucose | [17] |

| β-Glucosidase (SP188) | Aspergillus niger | This compound | 0.57 | - | 2.70 | Glucose | [17] |

| Cellobiohydrolase (Cel7A) | Trichoderma reesei | 3H-bacterial cellulose | - | - | 1.6 ± 0.5 | This compound | [1][3] |

| Endoglucanase (Cel7B) | Trichoderma reesei | 3H-amorphous cellulose | - | - | 11 ± 3 | This compound | [1][3] |

| Endoglucanase (Cel5A) | Trichoderma reesei | 3H-amorphous cellulose | - | - | 34 ± 6 | This compound | [1][3] |

Table 2: Prebiotic Effects of this compound on Gut Microbiota (In Vitro)

| Probiotic Strain | Initial Concentration | This compound Concentration | Incubation Time | Fold Increase in Population | Reference(s) |

| Bifidobacterium infantis | Not specified | 2% (w/v) | Not specified | Lowest mean doubling time | [8] |

| Lactobacillus spp. | Not specified | 5 g/day (in vivo) | 3 weeks | Increased levels | [6] |

| Bifidobacterium spp. | Not specified | 5 g/day (in vivo) | 3 weeks | Increased relative abundance | [6] |

Table 3: this compound-Induced Plant Defense Gene Expression in Arabidopsis thaliana

| Gene | Function | Fold Change | Time Post-Treatment | Reference(s) |

| WRKY30 | Transcription Factor | Strongest transcriptional response | 25 min | [4] |

| ACS7 | Ethylene Synthesis | 15-fold | 25 min | [4][5] |

| PAD4 | Salicylic Acid Signaling | Upregulated | 25 min | [4][5] |

Table 4: this compound/Mannitol Test Ratios in Health and Disease

| Condition | Urinary this compound:Mannitol Ratio | Reference(s) |

| Healthy Controls | Normal (baseline) | [1][3][5] |

| Subtotal Villous Atrophy | Increased | [1][3][5] |

| Small Intestinal Crohn's Disease | Increased | [1][3][5] |

| Iron Deficiency Anemia | Increased | [1][3][5] |

Experimental Protocols

In Vitro Anaerobic Fermentation of this compound by Human Fecal Inoculum

This protocol is adapted from methodologies for in vitro batch culture fermentation to study the effects of substrates on gut microbiota.[14][18][19]

Materials:

-

Anaerobic chamber (e.g., 80% N2, 10% CO2, 10% H2)

-

Sterile fermentation tubes

-

Fresh human fecal samples from healthy donors

-

Anaerobic phosphate buffer (0.1 M, pH 7)

-

This compound solution (sterile, concentration as required)

-

Fermentation medium (e.g., peptone-based)

-

Resazurin solution (as an anaerobic indicator)

-

Reagents for SCFA analysis (e.g., gas chromatography standards)

-

Reagents for microbial DNA extraction and qPCR

Procedure:

-

Preparation of Fecal Inoculum:

-

Fermentation Setup:

-

To sterile fermentation tubes containing the fermentation medium, add the this compound solution to the desired final concentration.

-

Inoculate the tubes with the fecal slurry (e.g., 10% v/v).[19]

-

Include a control group without this compound.

-

-

Incubation:

-

Incubate the tubes at 37°C in the anaerobic chamber for a specified period (e.g., 24-48 hours), with gentle shaking.[14]

-

-

Sampling and Analysis:

-

At various time points, collect aliquots from the fermentation tubes for analysis.

-

SCFA Analysis: Centrifuge the aliquots, filter the supernatant, and analyze for SCFA concentrations using gas chromatography (GC).[9][10]

-

Microbiota Analysis: Extract microbial DNA from the fermentation samples and perform quantitative PCR (qPCR) to determine the abundance of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus).

-

Analysis of this compound-Induced MAPK Activation in Arabidopsis thaliana

This protocol is based on standard methods for analyzing MAPK phosphorylation in plants via Western blotting.[4][20][21][22]

Materials:

-

Arabidopsis thaliana seedlings (e.g., 10-14 days old)

-

This compound solution (e.g., 100 µM)

-

Liquid plant culture medium (e.g., MS medium)

-

Protein extraction buffer with phosphatase and protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody (e.g., anti-phospho-p44/42 MAPK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Plant Treatment:

-

Grow Arabidopsis seedlings in liquid culture.

-

Treat the seedlings with this compound solution for various time points (e.g., 0, 5, 10, 15, 30 minutes).

-

Include an untreated control.

-

-

Protein Extraction:

-

Harvest the seedlings, flash-freeze in liquid nitrogen, and grind to a fine powder.

-

Extract total proteins using a suitable extraction buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.

-

Quantify protein concentration using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for at least 1 hour.

-

Incubate the membrane with the primary antibody against phosphorylated MAPKs overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MAPK.

-

Cellulase Inhibition Assay by this compound

This protocol outlines a general method to determine the inhibitory effect of this compound on cellulase activity.[2][8]

Materials:

-

Cellulase enzyme solution

-

Cellulose substrate (e.g., filter paper, Avicel, or a chromogenic substrate)

-

Buffer solution (e.g., citrate (B86180) buffer, pH 4.8)

-

This compound solutions of varying concentrations

-

Reagents for detecting the product of the enzymatic reaction (e.g., DNS reagent for reducing sugars, or a spectrophotometer for chromogenic substrates)

-

Water bath or incubator set to the optimal temperature for the cellulase

Procedure:

-

Assay Setup:

-

Prepare a series of reaction tubes.

-

To each tube, add the buffer, cellulose substrate, and a specific concentration of this compound. Include a control with no this compound.

-

-

Enzyme Reaction:

-

Pre-incubate the tubes at the optimal temperature for the cellulase.

-

Initiate the reaction by adding the cellulase enzyme solution to each tube.

-

Incubate for a fixed period during which the reaction is linear.

-

-

Termination and Measurement:

-

Stop the reaction (e.g., by adding DNS reagent and boiling, or by adding a stop solution for chromogenic assays).

-

Measure the amount of product formed. For reducing sugars, this is typically done by measuring the absorbance at a specific wavelength after reaction with DNS.

-

-

Data Analysis:

-

Plot the enzyme activity (rate of product formation) as a function of the this compound concentration.

-

Determine the IC50 (the concentration of this compound that causes 50% inhibition) and the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive, or mixed-type inhibition).

-

Signaling Pathways and Experimental Workflows

This compound-Induced Immune Signaling in Plants

Caption: this compound-induced immune signaling pathway in plants.

Experimental Workflow for In Vitro Fecal Fermentation

Caption: Workflow for in vitro fecal fermentation of this compound.

Intracellular this compound Metabolic Pathways

Caption: Intracellular metabolic pathways of this compound.

Conclusion

This compound is a multifaceted disaccharide with significant biological roles that extend far beyond its identity as a mere intermediate in cellulose degradation. Its functions as a prebiotic, an elicitor of plant immunity, and a diagnostic marker highlight its potential for applications in functional foods, crop protection, and clinical diagnostics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the biological activities of this compound. A deeper understanding of its mechanisms of action will undoubtedly pave the way for novel innovations in biotechnology and medicine.

References

- 1. Inhibition of the Trichoderma reesei cellulases by this compound is strongly dependent on the nature of the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dissecting this compound metabolic pathway and its application in biorefinery through consolidated bioprocessing in Myceliophthora thermophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synbiotic Lactobacillus acidophilus NCFM and this compound does not affect human gut bacterial diversity but increases abundance of lactobacilli, bifidobacteria and branched-chain fatty acids: a randomized, double-blinded cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. abcam.com [abcam.com]

- 9. In Vitro Fermentation of Selected Prebiotics and Their Effects on the Composition and Activity of the Adult Gut Microbiota [mdpi.com]

- 10. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. dwscientific.com [dwscientific.com]

- 15. Enzymatic kinetic of cellulose hydrolysis: inhibition by ethanol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolic engineering of the cellulolytic thermophilic fungus Myceliophthora thermophila to produce ethanol from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An In Vitro Batch-culture Model to Estimate the Effects of Interventional Regimens on Human Fecal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

A Technical Guide to the Natural Sources and Abundance of Cellobiose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellobiose (B7769950) is a disaccharide composed of two glucose molecules linked by a β(1→4) glycosidic bond. It is the primary repeating unit of cellulose (B213188), the most abundant organic polymer on Earth.[1][2] While cellulose is ubiquitous in the cell walls of plants, the presence of free this compound in nature is more transient and typically found in low concentrations.[3] This is because this compound is primarily an intermediate product in the enzymatic hydrolysis of cellulose.[4][5] This guide provides a comprehensive overview of the natural sources of this compound, its abundance, and the methodologies used for its analysis.

Natural Sources of this compound

This compound is not typically stored in organisms in large quantities but rather exists as a product of cellulose degradation. Therefore, its natural sources are intrinsically linked to environments where cellulolytic activity occurs.

-

Plant Biomass: As the fundamental repeating unit of cellulose, this compound is a key intermediate in the breakdown of plant matter.[1] This process is mediated by cellulase (B1617823) enzymes produced by a variety of microorganisms.[6][7] Free this compound can be found in trace amounts in certain plant tissues, such as pine needles and developing maize grains.[8][9]

-

Honey: this compound has been detected in honey, likely originating from the nectar of plants or the enzymatic activity of microorganisms present in the honey.[3][8]

-

Fermented Foods and Beverages: Some fermented foods and plant-based juices may contain small quantities of this compound as a result of microbial activity on plant-derived ingredients.[3]

-

Rumen of Herbivores: The rumen of herbivores is a highly active environment for cellulose degradation by anaerobic fungi and bacteria.[10] These microorganisms produce cellulases that break down cellulose into this compound and other oligosaccharides as part of the digestive process.[10]

Abundance of this compound

The abundance of free this compound in natural sources is generally low due to its rapid conversion to glucose by β-glucosidases.[4][6] However, it can accumulate under certain conditions where the activity of cellobiohydrolases (which produce this compound) exceeds the activity of β-glucosidases.[6]

| Natural Source | Reported Abundance (mg/g) | Notes |

| Developing Maize Grains (embryos) | up to 0.05 | Free this compound detected.[9] |

| Developing Maize Grains (endosperm) | 0.06–0.13 | Free this compound detected.[9] |

| Honey | Trace amounts | Presence confirmed, but quantitative data is scarce.[3][9] |

| Pine Needles | Present | Quantitative data not readily available.[8] |

| Corn | Present | Quantitative data not readily available.[8] |

| Lignocellulosic Hydrolysates | Variable | Concentration depends on the biomass, pretreatment, and enzymatic hydrolysis conditions. |

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of soluble sugars, including this compound, from plant tissues.

Materials:

-

Plant tissue sample (e.g., maize grains, pine needles)

-

80% (v/v) ethanol (B145695)

-

Deionized water

-

Mortar and pestle or homogenizer

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh a known amount of fresh or freeze-dried plant tissue.

-

Homogenize the tissue in 80% ethanol (e.g., 1 g of tissue in 10 mL of ethanol) using a mortar and pestle or a mechanical homogenizer.

-

Incubate the homogenate at 80°C for 1 hour to inactivate endogenous enzymes.

-

Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the insoluble material.

-

Collect the supernatant, which contains the soluble sugars.

-

Repeat the extraction of the pellet with 80% ethanol and then with deionized water to ensure complete recovery of soluble sugars.

-

Pool the supernatants and evaporate the ethanol under vacuum.

-

Redissolve the dried extract in a known volume of deionized water.

-

Filter the extract through a 0.22 µm syringe filter before analysis.

Quantification of this compound using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including this compound.[11]

Instrumentation:

-

High-performance liquid chromatography (HPLC) system equipped with a PAD detector.

-

Anion-exchange column (e.g., CarboPac PA1 or PA10).

Reagents:

-

Deionized water (18 MΩ·cm)

-

Sodium hydroxide (B78521) (NaOH), 50% (w/w)

-

Sodium acetate (B1210297) (NaOAc)

-

This compound standard

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phases using deionized water, NaOH, and NaOAc. The specific gradient will depend on the column and the separation requirements. A typical gradient for disaccharides might involve an isocratic elution with a specific concentration of NaOH, followed by a NaOAc gradient to elute more strongly retained carbohydrates.

-

Standard Preparation: Prepare a series of this compound standards of known concentrations in deionized water.

-

Sample Analysis:

-

Inject a known volume of the filtered extract onto the HPAE column.

-

Run the appropriate gradient program.

-

The PAD detector will measure the current generated by the oxidation of this compound at the surface of the gold electrode.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Signaling Pathways and Experimental Workflows

Enzymatic Hydrolysis of Cellulose

The breakdown of cellulose to glucose is a key biological process. This compound is a critical intermediate in this pathway, and its accumulation can lead to feedback inhibition of cellulase enzymes.[6][12]

Caption: Enzymatic hydrolysis of cellulose to glucose, with this compound as an intermediate.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from a biological sample.

Caption: Experimental workflow for the extraction and quantification of this compound.

References

- 1. Analysis of this compound, this compound Content of Liquids, this compound Content of Bio-Oil - Celignis Biomass Analysis Laboratory [celignis.com]

- 2. Cellobiohydrolase Hydrolyzes Crystalline Cellulose on Hydrophobic Faces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Dose-Escalation Study Demonstrates the Safety and Tolerability of this compound in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of this compound hydrolysis using cellobiase composites from Ttrichoderma reesei and Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Regulation of the formation and conversion of intermediate cellooligosaccharides and this compound during ezymatic hydrolysis of insoluble cellulose] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the Synergy between this compound Dehydrogenase from Phanerochaete chrysosporium and Cellulase from Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellobiohydrolase 1 from Trichoderma reesei degrades cellulose in single this compound steps - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (EN) – SAVANNA Ingredients – SAVANNA Ingredients [savanna-ingredients.com]

- 9. Safety of this compound as a novel food pursuant to regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enhanced enzymatic cellulose degradation by cellobiohydrolases via product removal - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of Cellobiose: A Technical Guide

An in-depth exploration of the discovery, history, and pivotal role of cellobiose (B7769950) in cellular metabolism and signaling, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound, a disaccharide that constitutes the fundamental repeating unit of cellulose (B213188), has been a subject of scientific inquiry for over a century. Its discovery was a direct consequence of the burgeoning field of cellulose chemistry in the 19th century. Initially regarded as a mere structural component of the most abundant biopolymer on Earth, subsequent research has unveiled its multifaceted roles in microbial metabolism, enzymatic reactions, and even as a signaling molecule in plants. This technical guide provides a comprehensive overview of the discovery and history of this compound research, its detailed physicochemical properties, key experimental methodologies, and its intricate involvement in biological pathways.

Discovery and Historical Milestones

The journey of this compound research began with the study of cellulose, the primary structural component of plant cell walls. French chemist Anselme Payen is credited with the first isolation of cellulose in 1838.[1] However, it was not until 1879 that the Dutch chemist Augustinus Petrus Franchimont first prepared this compound. He achieved this by performing acetolysis on cellulose, a process involving treatment with acetic anhydride (B1165640) and sulfuric acid, which breaks down the cellulose polymer into its disaccharide units, yielding this compound octaacetate.

Subsequent research focused on elucidating the structure of this newly discovered sugar. It was established that this compound consists of two β-D-glucose molecules linked by a β(1→4) glycosidic bond.[2][3][4] This specific linkage is a defining feature of cellulose and is responsible for its linear, unbranched structure, which allows for the formation of crystalline microfibrils that provide mechanical strength to plant cell walls.

Key milestones in the history of this compound research include:

-

1879: First preparation of this compound by Augustinus Petrus Franchimont through acetolysis of cellulose.

-

Early 20th Century: Elucidation of the chemical structure of this compound, confirming it as a disaccharide of two β-D-glucose units with a β(1→4) linkage.

-

Mid-20th Century: Recognition of this compound as the primary product of enzymatic cellulose degradation by cellulases. This discovery was crucial for understanding the biological breakdown of biomass.

-

Late 20th Century to Present: In-depth characterization of enzymes involved in this compound metabolism, including β-glucosidases and this compound phosphorylases.[5][6] Furthermore, the role of this compound as a signaling molecule in plants, acting as a damage-associated molecular pattern (DAMP), has been an active area of investigation.[7]

Physicochemical Properties of this compound

This compound is a white crystalline solid with distinct physical and chemical properties that are crucial for its biological function and industrial applications. As a reducing sugar, it possesses a free anomeric carbon that allows it to participate in redox reactions.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₁₁ | [8] |

| Molecular Weight | 342.30 g/mol | [8] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 229 - 230 °C | [9] |

| Solubility in Water | 12 g/100 mL | [3] |

| Specific Rotation [α]D | +34.6° | |

| CAS Number | 528-50-7 | [2] |

| PubChem CID | 439178 | [8] |

Key Experimental Protocols

The study of this compound has necessitated the development of specific experimental protocols for its production, purification, and quantification.

Enzymatic Production of this compound from Cellulose

This protocol describes the laboratory-scale production of this compound from cellulose using a commercial cellulase (B1617823) enzyme preparation.

Materials:

-

Microcrystalline cellulose (e.g., Avicel)

-

Commercial cellulase enzyme (e.g., from Trichoderma reesei)

-

Sodium citrate (B86180) buffer (50 mM, pH 4.8)

-

Incubator shaker

-

Centrifuge

-

Boiling water bath

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a 5% (w/v) suspension of microcrystalline cellulose in 50 mM sodium citrate buffer (pH 4.8).

-

Pre-incubate the cellulose suspension at 50°C for 30 minutes in an incubator shaker.

-

Add the commercial cellulase enzyme to the cellulose suspension. The optimal enzyme loading should be determined empirically but a starting point of 20 Filter Paper Units (FPU) per gram of cellulose is recommended.

-

Incubate the reaction mixture at 50°C with constant agitation (e.g., 150 rpm) for 24-48 hours.

-

At desired time intervals, withdraw aliquots of the reaction mixture.

-

To stop the enzymatic reaction, immediately heat the aliquots in a boiling water bath for 10 minutes.

-

Centrifuge the samples to pellet the remaining cellulose and enzyme.

-

Analyze the supernatant for this compound and glucose concentration using an HPLC system equipped with a suitable carbohydrate analysis column and a refractive index detector.

Quantitative Analysis of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the quantification of this compound in aqueous samples.

Instrumentation and Columns:

-

An HPLC system with a refractive index (RI) detector is typically used.

-

A carbohydrate analysis column, such as an amine-based column (e.g., Aminex HPX-87H) or a ligand-exchange column, is suitable for separating this compound from other sugars like glucose.

Mobile Phase:

-

For an Aminex HPX-87H column, a typical mobile phase is 5 mM sulfuric acid in deionized water.

Procedure:

-

Prepare a series of this compound standards of known concentrations in the mobile phase.

-

Filter all samples and standards through a 0.22 µm syringe filter before injection.

-

Set the column temperature (e.g., 60°C for an HPX-87H column) and the flow rate of the mobile phase (e.g., 0.6 mL/min).

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the unknown samples.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Biological Significance and Metabolic Pathways

This compound plays a central role in the carbon cycle as a key intermediate in the breakdown of cellulose. Its metabolism is particularly important in microorganisms that inhabit environments rich in plant biomass.

Microbial Metabolism of this compound

In microorganisms, this compound is typically transported into the cell and then cleaved into glucose by one of two primary pathways: the hydrolytic pathway or the phosphorolytic pathway.[5][6][10]

Hydrolytic Pathway:

-

In this pathway, an intracellular β-glucosidase enzyme hydrolyzes this compound into two molecules of D-glucose.

-

This is the more common pathway found in many bacteria and fungi.

-

The resulting glucose molecules then enter the glycolysis pathway for energy production.

Phosphorolytic Pathway:

-

This pathway involves the enzyme this compound phosphorylase, which cleaves this compound in the presence of inorganic phosphate.

-

The products of this reaction are one molecule of D-glucose and one molecule of α-D-glucose-1-phosphate.

-

The phosphorolytic pathway is more energy-efficient as it saves one molecule of ATP compared to the hydrolytic pathway, since one of the glucose units is already phosphorylated.

Caption: Microbial metabolic pathways for this compound utilization.

This compound as a Signaling Molecule in Plants

Recent research has revealed a fascinating role for this compound in plant biology. It acts as a Damage-Associated Molecular Pattern (DAMP), a molecule that signals cellular damage and activates the plant's immune response.[7] When plant cell walls are damaged, for instance during pathogen attack or mechanical stress, the breakdown of cellulose releases this compound.

This extracellular this compound is perceived by receptors on the plant cell surface, triggering a downstream signaling cascade. This cascade involves an increase in intracellular calcium ion concentration, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) pathways. Ultimately, this leads to the expression of defense-related genes and the production of antimicrobial compounds, bolstering the plant's defenses against pathogens.

Caption: this compound-mediated signaling pathway in plants.

Applications in Research and Drug Development

The unique properties of this compound and its central role in cellulose metabolism have led to its use in various research and industrial applications.

-

Enzyme Characterization: this compound is a key substrate for characterizing the activity of β-glucosidases and this compound phosphorylases, which are important enzymes in the biofuel and biotechnology industries.

-

Probing Cellulose Degradation: Monitoring the production of this compound is a standard method for assessing the efficiency of enzymatic cellulose hydrolysis.

-

Drug Development: The role of this compound in plant defense signaling opens up possibilities for developing novel strategies to enhance crop resistance to pathogens. Furthermore, understanding the microbial metabolism of this compound is crucial for developing processes for the production of biofuels and other valuable chemicals from lignocellulosic biomass.

Conclusion

From its initial discovery as a simple disaccharide derived from cellulose, our understanding of this compound has evolved significantly. It is now recognized as a molecule of profound biological importance, acting as a critical intermediate in the global carbon cycle and as a key signaling molecule in plant defense. The ongoing research into the enzymes that metabolize this compound and the signaling pathways it activates continues to provide valuable insights for the development of sustainable biotechnologies and novel agricultural solutions. This technical guide serves as a foundational resource for researchers and professionals seeking to delve deeper into the fascinating world of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Real-Time Measurement of this compound and Glucose Formation during Enzymatic Biomass Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Dissecting this compound metabolic pathway and its application in biorefinery through consolidated bioprocessing in Myceliophthora thermophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissecting this compound metabolic pathway and its application in biorefinery through consolidated bioprocessing in Myceliophthora thermophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C12H22O11 | CID 439178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. D-Cellobiose | C12H22O11 | CID 10712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

physical and chemical properties of cellobiose

An In-depth Technical Guide to the Physical and Chemical Properties of Cellobiose (B7769950)

Introduction to this compound

This compound is a disaccharide with the chemical formula C₁₂H₂₂O₁₁[1]. It is classified as a reducing sugar, meaning it possesses a free hemiacetal group that allows it to act as a reducing agent[2][3]. Structurally, this compound is composed of two β-glucose units linked by a β(1→4) glycosidic bond[1][3]. This linkage is the same one found in cellulose (B213188), and consequently, this compound is the primary structural repeating unit of this abundant polysaccharide[4][5]. It can be obtained through the enzymatic or acidic hydrolysis of cellulose and cellulose-rich materials like cotton, jute, or paper[2]. Due to its properties, this compound is utilized in various applications, including as an indicator carbohydrate for Crohn's disease and malabsorption syndrome[2][6][7].

Physical Properties of this compound

This compound is a white, hard, crystalline powder with no odor[2]. Its physical characteristics are crucial for its handling, processing, and application in various scientific and industrial fields. The key physical properties are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₂₂O₁₁ | [1][7][8][9] |

| Molecular Weight | 342.30 g/mol | [7][8][9][10] |

| Appearance | White, hard, crystalline powder | [2] |

| Melting Point | 203.5 °C (decomposes)[2], 225 °C (decomposes)[10], 239 °C (decomposes)[6], 229-230 °C[11], 235 °C[7] | [2][6][7][10][11] |

| Density | 1.768 g/mL[2], 1.556 g/cm³ (calculated)[12] | [2][12] |

| Solubility in Water | 12 g/100 mL[2], 1 g/8 mL (12.5 g/100mL)[6][10], 111.0 mg/mL at 15 °C[11], 14% at room temperature[13] | [2][6][10][11][13] |

| Solubility in other solvents | Very slightly soluble in alcohol; insoluble in ether and chloroform[2]. Almost insoluble in absolute alcohol and ether[10]. | [2][10] |

| Optical Rotation [α]D | Shows mutarotation: +14.2° → +34.6° (in water)[10] | [10] |

| Crystal System | Monoclinic | [12] |

| Space Group | P2₁ | [12] |

Chemical Properties of this compound

The chemical behavior of this compound is dictated by its structure, specifically the β(1→4) glycosidic linkage and the presence of a hemiacetal at the reducing end.

Reducing Nature

This compound is a reducing sugar because one of the glucose units has a hemiacetal group that can open to form a free aldehyde group. This aldehyde functionality allows this compound to reduce oxidizing agents, such as the copper(II) ions in Benedict's reagent[10]. The reaction with Benedict's reagent, which contains copper(II) sulfate, sodium carbonate, and sodium citrate (B86180), results in the reduction of Cu²⁺ ions to Cu⁺ ions, forming a red precipitate of copper(I) oxide.

Hydrolysis

The β(1→4) glycosidic bond in this compound can be cleaved through hydrolysis, yielding two molecules of glucose. This process can be catalyzed by either acids or enzymes.

Acid Hydrolysis In the presence of a dilute acid and heat, this compound is hydrolyzed into two glucose molecules[2][3]. The reaction mechanism involves the protonation of the glycosidic oxygen atom, followed by the cleavage of the C-O bond to form a cyclic carbocation intermediate. A subsequent attack by a water molecule leads to the formation of two glucose molecules[14]. The rate of acid hydrolysis is proportional to the acid concentration[15].

Enzymatic Hydrolysis Enzymes, specifically β-glucosidases (also known as cellobiases), can efficiently catalyze the hydrolysis of this compound to glucose[7][16]. This reaction is a critical step in the overall enzymatic degradation of cellulose. However, this compound can act as an inhibitor to other cellulolytic enzymes, such as cellobiohydrolases, which are responsible for breaking down the larger cellulose polymer[4][5]. This product inhibition is a significant factor in the efficiency of biomass conversion processes[5][17].

Oxidation

The aldehyde group in the open-chain form of this compound can be oxidized. For instance, this compound can be oxidized to cellobionic acid[18]. This oxidation can be achieved using various methods, including biocatalysis with enzymes like this compound dehydrogenase or whole-cell biocatalysts like Gluconobacter oxydans[18][19]. The reaction involves the conversion of the aldehyde group at the C1 position of the reducing glucose unit into a carboxylic acid group[20].

Experimental Protocols

Acid Hydrolysis of this compound

Objective: To hydrolyze this compound into its monosaccharide constituent, glucose, using an acid catalyst.

Methodology:

-

Preparation: A solution of this compound (e.g., 1% w/v) is prepared in a dilute strong acid, such as 5% sulfuric acid[21][22].

-

Reaction: The solution is heated in a sealed container to a high temperature (e.g., autoclaved at 121°C for 30-60 minutes)[14][21][22]. The heat provides the activation energy for the hydrolysis reaction.

-

Neutralization: After cooling, the reaction mixture is neutralized by the careful addition of a base, such as sodium hydroxide (B78521) or calcium carbonate, to stop the reaction.

-

Analysis: The resulting solution is analyzed for the presence of glucose. This can be done using techniques such as High-Performance Liquid Chromatography (HPLC) with a carbohydrate column or by using a glucose-specific biosensor[21][23].

Benedict's Test for Reducing Sugars

Objective: To qualitatively determine the presence of the reducing sugar this compound.

Methodology:

-

Reagent Preparation: Benedict's reagent is prepared by dissolving copper(II) sulfate, sodium carbonate, and sodium citrate in distilled water.

-

Sample Preparation: Approximately 1 mL of the sample solution containing this compound is placed in a test tube.

-

Reaction: About 2 mL of Benedict's reagent is added to the test tube. The mixture is then heated in a boiling water bath for 3-5 minutes.

-

Observation: The formation of a colored precipitate indicates a positive result. The color of the precipitate can range from green to yellow to orange to brick-red, depending on the concentration of the reducing sugar present. A brick-red precipitate of copper(I) oxide signifies a high concentration of reducing sugar.

Enzymatic Hydrolysis Assay (β-glucosidase activity)

Objective: To measure the rate of this compound hydrolysis by a β-glucosidase enzyme.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing a known concentration of this compound (e.g., 2 mg/mL) in a suitable buffer solution (e.g., 100 mM sodium acetate, pH 5.0)[23]. The reaction is initiated by adding a specific amount of the β-glucosidase enzyme preparation[23].

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 40°C or 50°C) for a defined period[16][23].

-

Sampling and Quenching: Aliquots of the reaction mixture are taken at various time points. The enzymatic reaction in these aliquots is stopped immediately, typically by heat inactivation (e.g., boiling at 95-100°C for 5-10 minutes)[16][23].

-

Product Quantification: The concentration of the product, glucose, in each quenched sample is determined. This is commonly done using HPLC or an electrochemical glucose biosensor that can measure glucose concentration in real-time[21][22]. The rate of the reaction is calculated from the increase in glucose concentration over time.

Reaction Pathways and Mechanisms

References

- 1. biologyonline.com [biologyonline.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 4. Mechanism of this compound inhibition in cellulose hydrolysis by cellobiohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. D-(+)-Cellobiose CAS#: 528-50-7 [m.chemicalbook.com]

- 7. D-Cellobiose | 528-50-7 | OC04040 | Biosynth [biosynth.com]

- 8. This compound | C12H22O11 | CID 439178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. D-(+)-Cellobiose(528-50-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. This compound [drugfuture.com]

- 11. D-Cellobiose | C12H22O11 | CID 10712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. journals.iucr.org [journals.iucr.org]

- 13. This compound (EN) – SAVANNA Ingredients – SAVANNA Ingredients [savanna-ingredients.com]

- 14. scispace.com [scispace.com]

- 15. tandfonline.com [tandfonline.com]

- 16. wqin.lakeheadu.ca [wqin.lakeheadu.ca]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Electrochemical investigation of this compound oxidation by this compound dehydrogenase in the presence of cytochrome c as mediator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Real-Time Measurement of this compound and Glucose Formation during Enzymatic Biomass Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. 2.7. 7-glucosidase mediated hydrolysis of cellobiosan [bio-protocol.org]

A Technical Guide to the Cellobiose Linkage: Structure, Determination, and Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cellobiose (B7769950), a disaccharide composed of two β-D-glucose units, serves as the fundamental repeating unit of cellulose (B213188), the most abundant biopolymer on Earth. The nature of its glycosidic bond is paramount to the structure of cellulose and is a key factor in its enzymatic degradation. This guide provides an in-depth analysis of the this compound linkage, detailing its stereochemistry, the experimental protocols used for its structural elucidation, and its intracellular metabolic fate.

The β(1→4) Glycosidic Bond: The Core of this compound

This compound is a disaccharide with the chemical formula C₁₂H₂₂O₁₁.[1] It consists of two β-D-glucose molecules linked by a covalent bond known as a glycosidic linkage.[2][3][4]

Specifically, the bond is a β(1→4) glycosidic bond .[1][2][3][4] This nomenclature precisely describes the stereochemistry and connectivity:

-

β Configuration: The bond originates from the anomeric carbon (C1) of the first glucose unit, and the orientation of this bond is "upward" (equatorial) in the standard chair conformation, defining it as beta (β).[1][4]

-

1→4 Linkage: The bond connects the C1 of the first glucose molecule to the hydroxyl group on the C4 of the second glucose molecule.[1][4][5]

This β(1→4) linkage results in a key structural feature: each successive glucose unit in a chain is flipped 180 degrees relative to the preceding one. This arrangement allows for the formation of long, straight polymeric chains, which is characteristic of cellulose and facilitates extensive intermolecular hydrogen bonding, giving cellulose its rigid, fibrous structure.[6] this compound is classified as a reducing sugar because the anomeric carbon on the second glucose unit is part of a hemiacetal group, allowing it to open into an aldehyde form.[1][3][7]

Quantitative Structural Data

The precise geometry of the glycosidic linkage has been determined through X-ray crystallography and computational modeling. These studies provide quantitative data on bond lengths and the critical torsion angles (Phi, Φ and Psi, Ψ) that define the linkage's conformation.

| Parameter | Description | Typical Value (Å or °) |

| C1-O1 Bond Length | Length of the bond from C1 to the glycosidic oxygen | ~1.43 Å |

| O1-C4' Bond Length | Length of the bond from the glycosidic oxygen to C4' | ~1.43 Å |

| C1-O1-C4' Angle | The angle of the glycosidic bridge | ~116.5° |

| Torsion Angle Φ (Phi) | Defined by O5-C1-O1-C4' atoms | Varies (see note) |

| Torsion Angle Ψ (Psi) | Defined by C1-O1-C4'-C3' atoms | Varies (see note) |

Note: The torsion angles Φ and Ψ define the three-dimensional orientation of the two glucose rings relative to each other. While crystal structures provide specific values, in solution, these angles exhibit flexibility. Conformational analysis shows that an "exo-syn" conformation is a low-energy state in solution.[8][9]

Experimental Protocols for Structural Elucidation

The definitive structure of this compound and its glycosidic linkage has been established using a combination of high-resolution analytical techniques.

X-ray Crystallography

This technique provides atomic-level detail of the molecule in its solid, crystalline state.

Methodology:

-

Crystallization: High-purity this compound is dissolved in a suitable solvent (e.g., water) and slowly evaporated or subjected to vapor diffusion to produce single crystals of sufficient quality.[10][11]

-

Data Collection: A crystal is mounted and cooled, often in liquid nitrogen, to minimize thermal vibration.[10][11] It is then irradiated with a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of spots.[10][11]

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule. This map is interpreted to build an atomic model of this compound. The model is then refined against the experimental data to yield precise bond lengths, bond angles, and torsion angles.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for determining the structure and conformation of carbohydrates in solution, where they are often more biologically relevant.[13]

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a suitable solvent, typically deuterium (B1214612) oxide (D₂O) to avoid a large solvent signal in the ¹H spectrum.

-

1D NMR (¹H and ¹³C):

-

¹H NMR: Provides information on the number and chemical environment of protons. The anomeric protons (H1) are particularly diagnostic. In this compound, the β-linkage is confirmed by the large coupling constant (J value) between H1 and H2 (~8 Hz), which is characteristic of a trans-diaxial relationship.[14][15]

-

¹³C NMR: Shows the chemical shifts of all carbon atoms, providing a fingerprint of the molecule.

-

-

2D NMR Experiments: These are crucial for unambiguously assigning signals and confirming connectivity.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of the proton network within each glucose ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds. This is the key experiment for identifying the glycosidic linkage, as it will show a correlation between the anomeric proton (H1) of the first glucose unit and the C4 of the second glucose unit (C4').

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, even if they are not directly bonded. This provides crucial information about the 3D conformation and the spatial relationship between the two glucose rings across the glycosidic bond.[8]

-

Intracellular Metabolic Pathways

In organisms capable of digesting cellulose, this compound is transported into the cell where it is catabolized by one of two primary pathways.[16][17] The utilization of these pathways can differ depending on the organism and environmental conditions.[18]

-

Hydrolytic Pathway: An intracellular β-glucosidase enzyme cleaves the β(1→4) glycosidic bond using a molecule of water.[16] This hydrolysis reaction yields two molecules of D-glucose, which can then directly enter the glycolysis pathway for energy production.[16][17]

-

Phosphorolytic Pathway: A This compound phosphorylase enzyme cleaves the glycosidic bond using inorganic phosphate (B84403) (Pi) instead of water.[16] This phosphorolysis reaction is energetically more efficient as it produces one molecule of D-glucose and one molecule of glucose-1-phosphate.[16][17] The glucose-1-phosphate can be converted to glucose-6-phosphate (a glycolysis intermediate) by phosphoglucomutase without the expenditure of an ATP molecule, thus conserving energy for the cell.[16]

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | C12H22O11 | CID 439178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. google.com [google.com]

- 5. How would you classify the link between the monosaccharides in ce... | Study Prep in Pearson+ [pearson.com]

- 6. The this compound molecule in 3-D [biotopics.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Conformational flexibility of the disaccharide β- l -Fuc p -(1→4)-α- d -Glc p -OMe as deduced from NMR spectroscopy experiments and computer simulatio ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01153D [pubs.rsc.org]

- 9. The Structure of Cellulose by Conformational Analysis. 1. This compound and Methyl-β-cellobioside (1984) | Antonio Pizzi | 20 Citations [scispace.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. [PDF] The refinement of the crystal structures of -D-glucose and this compound | Semantic Scholar [semanticscholar.org]

- 13. dovepress.com [dovepress.com]

- 14. researchgate.net [researchgate.net]

- 15. cigs.unimo.it [cigs.unimo.it]

- 16. Dissecting this compound metabolic pathway and its application in biorefinery through consolidated bioprocessing in Myceliophthora thermophila - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Dissecting this compound metabolic pathway and its application in biorefinery through consolidated bioprocessing in Myceliophthora thermophila - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of Cellobiose in Cellulose Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellobiose (B7769950), a disaccharide product of cellulose (B213188) hydrolysis, plays a pivotal and complex role in the regulation of cellulase (B1617823) activity. It functions as both a critical inducer of cellulase gene expression at low concentrations and a potent feedback inhibitor of cellulase enzymes at higher concentrations. This dual functionality positions this compound as a key regulatory molecule in the intricate process of cellulose degradation by cellulolytic microorganisms. Understanding the precise mechanisms of this compound-mediated induction and inhibition is paramount for the optimization of industrial bioprocesses, such as biofuel production, and for the development of novel therapeutic strategies targeting fungal or bacterial cellulolytic activity. This technical guide provides a comprehensive overview of the role of this compound, detailing the molecular pathways of induction and inhibition, presenting quantitative data on these processes, and outlining key experimental protocols for their investigation.

The Dichotomous Function of this compound

Cellulose, an insoluble polymer of β-1,4-linked glucose units, is the most abundant biopolymer on Earth. Its enzymatic degradation is a cornerstone of the global carbon cycle and a focal point of biotechnological innovation. The process is primarily carried out by a synergistic cocktail of cellulase enzymes, which cleave the polymer into smaller oligosaccharides, predominantly this compound. This compound then acts as a signaling molecule, modulating the expression of cellulase genes, and as a product that can inhibit the very enzymes that produce it.

This compound as an Inducer of Cellulase Gene Expression

At low concentrations, this compound is a key inducer of cellulase gene expression in many cellulolytic fungi, most notably in the industrial workhorse Trichoderma reesei.[1][2] The induction process is a tightly regulated signaling cascade that ensures cellulase production is initiated only in the presence of its substrate. A basal level of cellulase expression is thought to be constitutive, allowing for the initial breakdown of cellulose into soluble inducers like this compound.[3]

The induction mechanism involves the transport of this compound into the fungal cell via specialized sugar transporters.[4][5][6] Once inside, this compound (or a transglycosylation product like sophorose) triggers a signaling pathway that leads to the activation of key transcription factors.[3][7] In Neurospora crassa, the transcription factors CLR-1 and CLR-2 are essential for this response.[7] In Trichoderma reesei, the orthologs of these factors, along with other regulators such as XYR1 and ACE3, play a central role in activating the expression of genes encoding cellobiohydrolases (e.g., cbh1) and endoglucanases (e.g., egl1).[1][8]

The concentration of this compound is a critical determinant of its inductive effect. Low concentrations of this compound have been shown to induce cellulase gene expression, while higher concentrations can lead to repression, highlighting a dose-dependent regulatory mechanism.[9][10]

This compound as an Inhibitor of Cellulase Activity

As the concentration of this compound accumulates during cellulose hydrolysis, it becomes a significant inhibitor of cellulase activity, particularly of cellobiohydrolases (exoglucanases).[11] This product inhibition is a major bottleneck in the efficiency of enzymatic cellulose degradation. The primary mechanism of inhibition is competitive, where this compound binds to the active site of the cellulase, preventing the binding and processing of the cellulose polymer.[11] Structural studies have suggested that this compound binding can induce conformational changes in the enzyme, leading to non-productive binding and hindering the processive movement of the enzyme along the cellulose chain.

Quantitative Data on this compound Effects

The inhibitory and inductive effects of this compound have been quantified in numerous studies. The following tables summarize key quantitative data for cellulases from Trichoderma reesei, a model organism for cellulase research.

| Enzyme | Substrate | Inhibition Type | Ki (mM) for this compound | Reference(s) |

| Cel7A (CBH I) | Bacterial Cellulose | Competitive | 1.6 ± 0.5 | [11] |

| Cel7B (EG I) | Amorphous Cellulose | Competitive | 11 ± 3 | [11] |

| Cel5A (EG II) | Amorphous Cellulose | Competitive | 34 ± 6 | [11] |

| Crude Cellulase | Cellulose | Non-competitive | 151.9 | [11] |

| β-glucosidase SP188 | This compound | Competitive (Product) | 2.70 | |

| BGL1 (T. reesei) | This compound | Competitive (Product) | 3.25 |

Table 1: Inhibition Constants (Ki) of Trichoderma reesei Cellulases by this compound.

| Gene | Inducer Concentration | Fold Induction | Organism | Reference(s) |

| cbh1 | 0.05% this compound | ~3-fold higher than 0.5% | Cellulosilyticum ruminicola | [9] |

| cbh1 | Cellulose (leading to this compound) | >1100-fold | Trichoderma reesei | [8] |

| egl1 | Cellulose (leading to this compound) | >1100-fold | Trichoderma reesei | [8] |

Table 2: Induction of Cellulase Gene Expression by this compound. (Note: Quantitative dose-response data for T. reesei is often presented in relative terms or as part of broader transcriptome analyses, making direct fold-change values at specific low this compound concentrations less commonly reported in isolation.)

Signaling Pathways and Enzymatic Processes

The dual role of this compound can be visualized through the signaling and enzymatic pathways it influences.

References

- 1. From induction to secretion: a complicated route for cellulase production in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence of cAMP involvement in cellobiohydrolase expression and secretion by Trichoderma reesei in presence of the inducer sophorose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction and catabolite repression mechanisms of cellulase in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Discovery of Novel ER-Localized this compound Transporters Involved in Cellulase Biosynthesis in Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of cellulose response transporter-like protein CRT2 in cellulase induction in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular Sugar Transporters Facilitate Cellulase Synthesis in Trichoderma reesei Using Lactose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RNA Characterization in Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of Cellulase and Hemicellulase Gene Expression in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Discovery of Novel ER‐Localized this compound Transporters Involved in Cellulase Biosynthesis in Trichoderma reesei: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. Constitutive overexpression of cellobiohydrolase 2 in Trichoderma reesei reveals its ability to initiate cellulose degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

Cellobiose as a Precursor for Biofuel Production: A Technical Guide

Introduction

The global pursuit of sustainable energy has intensified research into biofuels derived from lignocellulosic biomass, the most abundant organic material on Earth.[1] This complex plant matter, found in agricultural waste, forestry residues, and dedicated energy crops, is primarily composed of cellulose (B213188), hemicellulose, and lignin.[2] The conversion of cellulose to biofuels, such as ethanol (B145695), presents a promising alternative to fossil fuels, mitigating greenhouse gas emissions and reducing reliance on finite resources.[3][4] At the heart of this conversion process is cellobiose (B7769950), a disaccharide composed of two glucose molecules linked by a β(1→4) glycosidic bond, which serves as a critical intermediate.[1][3]

This technical guide provides an in-depth overview of the core principles, pathways, and methodologies involved in utilizing this compound as a precursor for biofuel production. It is intended for researchers, scientists, and professionals in the field of biofuel development.

Conversion Pathways from Lignocellulose to Biofuel

The journey from raw lignocellulosic biomass to usable biofuel involves several key stages. A crucial step is the enzymatic hydrolysis of cellulose, where cellulase (B1617823) enzymes break down the complex polysaccharide into simpler sugars.[2] The primary product of this initial breakdown is this compound.[5] For efficient fermentation into biofuels, this compound must be further converted into glucose. This can be achieved through various strategies, often categorized into separate hydrolysis and fermentation (SHF), simultaneous saccharification and fermentation (SSF), and consolidated bioprocessing (CBP).[6][7]

Intracellular this compound Metabolism

Once transported into a microbial cell, this compound can be metabolized through two primary pathways: hydrolytic and phosphorolytic.[5]

-

Hydrolytic Pathway: This is the more common pathway where the enzyme β-glucosidase (BGL) cleaves this compound into two molecules of glucose.[5] These glucose molecules then enter the standard glycolytic pathway to be fermented into ethanol or other biofuels.[6]

-

Phosphorolytic Pathway: In this more energy-efficient pathway, the enzyme this compound phosphorylase (CBP) cleaves this compound using an inorganic phosphate (B84403) (Pi).[5][8] This reaction produces one molecule of glucose and one molecule of glucose-1-phosphate (G1P).[8] The G1P can then be converted to glucose-6-phosphate and enter glycolysis, bypassing one ATP-consuming step, thus offering a higher energy yield.[5][9]

The choice of pathway can significantly impact the overall efficiency and economics of biofuel production.

Key Enzymes and Microorganisms

The efficiency of converting this compound to biofuels is highly dependent on the enzymes and microorganisms employed. Researchers have focused on both naturally cellulolytic organisms and genetically engineered strains to optimize this process.

Essential Enzymes

Two main classes of enzymes are critical for this compound utilization:

| Enzyme | Function | Source Organisms (Examples) |

| β-Glucosidase (BGL) | Hydrolyzes this compound into two glucose molecules.[10] | Aspergillus niger, Trichoderma reesei, Saccharomycopsis fibuligera[10][11] |

| This compound Phosphorylase (CBP) | Phosphorolytically cleaves this compound into glucose and glucose-1-phosphate.[8] | Clostridium thermocellum, Thermotoga maritima[8] |

Fermentative Microorganisms

A variety of microorganisms, both native and engineered, are used for fermenting this compound and its derivatives.

| Microorganism | Key Characteristics |

| Saccharomyces cerevisiae | A robust and widely used industrial yeast for ethanol production.[3] Wild-type strains cannot utilize this compound, but they have been successfully engineered with cellodextrin transporters (CDTs) and either β-glucosidase or this compound phosphorylase genes.[6][12][13][14] |

| Clostridium thermocellum | A thermophilic, anaerobic bacterium that can directly ferment cellulosic biomass to ethanol.[15] It possesses a native phosphorolytic pathway for this compound metabolism.[16][17] Its thermophilic nature reduces contamination risk.[15] |

| Ogataea polymorpha | A thermotolerant yeast that can efficiently metabolize xylose, another major sugar in lignocellulosic hydrolysates.[3] It has been engineered to ferment this compound at high temperatures, which is advantageous for SSF processes.[3] |

| Dekkera/Brettanomyces bruxellensis | An industrial yeast strain capable of assimilating and fermenting this compound under oxygen-limited conditions.[18] |

Consolidated Bioprocessing (CBP)

Consolidated bioprocessing represents an advanced strategy that combines enzyme production, saccharification (hydrolysis), and fermentation into a single step within one reactor.[2][7][19] This approach aims to significantly reduce the costs associated with biofuel production by eliminating the need for a separate enzyme production phase.[2][20]

The development of CBP relies on either:

-

Native Strategy: Engineering naturally cellulolytic microorganisms like Clostridium thermocellum to enhance their biofuel production capabilities (e.g., higher yield and tolerance).[19]

-

Recombinant Strategy: Engineering robust fermentative organisms like Saccharomyces cerevisiae to express and secrete the necessary cellulolytic enzymes.[19]

CBP is considered a potential breakthrough for making cellulosic biofuels economically competitive.[5][20]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound fermentation to ethanol.

Table 1: Ethanol Production from this compound by Engineered S. cerevisiae

| Strain / Modification | Initial this compound (g/L) | Time (h) | Ethanol Produced (g/L) | Ethanol Yield (g/g) | Reference |

| S. cerevisiae expressing cdt-1 and gh1-1 from N. crassa | 40 | 24 | 16.8 | ~0.42 | [12][14] |

| Evolved industrial S. cerevisiae | 40 | 36 | ~19.6 | 0.49 - 0.50 | [21] |

| Ternary S. cerevisiae consortium | ~22 | 48 | ~9.7 | 0.442 | [22] |

Table 2: Ethanol Production from this compound by Clostridium thermocellum

| Strain / Condition | Initial this compound (wt/vol) | Max Ethanol Production | Ethanol/Acetate Ratio | Reference |

| Batch culture, optimal substrate | 0.8% | 38.3 µmol/10⁹ cells | 2.8 | [16] |

| Batch culture, substrate-limited | 0.2% | Low (8.3 µmol/10⁹ cells) | 1.2 | [16] |

| Batch culture, substrate-inhibited | 2.0% | 17.3 µmol/10⁹ cells | N/A | [16] |

Experimental Protocols

This section outlines generalized methodologies for key experiments in this compound-to-biofuel research.

Protocol for this compound Fermentation

This protocol describes a typical batch fermentation process to evaluate the ability of a microorganism to produce biofuel from this compound.

-

Media Preparation: Prepare a suitable fermentation medium. For example, a medium for Lactobacillus lactis could contain 10.0 g/L this compound, 4.5 g/L CaCO₃, and 1.0 g/L yeast extract.[23] Sterilize the medium by autoclaving at 121°C for 20 minutes.[23]

-

Inoculum Preparation: Grow a seed culture of the desired microorganism in an appropriate growth medium until it reaches the mid-logarithmic phase.

-

Inoculation: Aseptically inoculate the sterile fermentation medium with the seed culture. A typical inoculum size is 5% (v/v).[23]

-

Incubation: Incubate the culture under controlled conditions. For example, anaerobic fermentation with C. thermocellum is typically performed at 60°C, while S. cerevisiae is often cultured around 30-38°C.[21][24] Maintain agitation (e.g., 150 rpm) to ensure homogeneity.[23]

-

Sampling: Aseptically withdraw samples at regular time intervals (e.g., every 12 or 24 hours) for analysis.[23]

-

Analysis: Centrifuge samples to separate the cells from the supernatant.[23] Analyze the supernatant for residual this compound and biofuel (e.g., ethanol) concentration using High-Performance Liquid Chromatography (HPLC).[23][25]

Protocol for β-Glucosidase Activity Assay

This assay measures the activity of β-glucosidase by quantifying the release of a colored product from a synthetic substrate.

-

Reagent Preparation:

-

Substrate Solution: Prepare a solution of p-nitrophenyl-β-D-glucopyranoside (pNPG) in a suitable buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.8).[26][27]

-

Stop Solution: Prepare a stop solution, such as 2 M sodium carbonate (Na₂CO₃).[26]

-

Enzyme Sample: Prepare the enzyme solution (e.g., cell lysate or culture supernatant) in an appropriate buffer.

-

-

Reaction:

-

Termination: Stop the reaction by adding the stop solution. The alkaline pH will also develop the yellow color of the p-nitrophenol product.[26]

-

Measurement: Measure the absorbance of the resulting solution at 405-410 nm using a spectrophotometer.[26][28]

-

Quantification: Determine the amount of p-nitrophenol released by comparing the absorbance to a standard curve. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of product per minute under the specified conditions.[8][30]

Conclusion

This compound is a pivotal intermediate in the conversion of lignocellulosic biomass to biofuels. Understanding the metabolic pathways, optimizing enzymatic activities, and engineering efficient microbial strains are critical for the development of economically viable biorefineries. Strategies like consolidated bioprocessing, which integrate multiple production stages, hold significant promise for the future of sustainable biofuel production. Continued research into novel enzymes, robust microorganisms, and efficient process integration will be essential to unlock the full potential of this compound as a precursor for a greener energy landscape.

References

- 1. "Chemical conversion of cellulose biomass to biofuels" by Kyle C. Pereira, Jessica Hegner et al. [digitalcommons.uri.edu]

- 2. Consolidated Bioprocessing of Lignocellulosic Biomass - Celignis Biomass Lab [celignis.com]

- 3. fems-microbiology.org [fems-microbiology.org]

- 4. nanomaterialpowder.com [nanomaterialpowder.com]

- 5. Dissecting this compound metabolic pathway and its application in biorefinery through consolidated bioprocessing in Myceliophthora thermophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Enhanced Bioconversion of this compound by Industrial Saccharomyces cerevisiae Used for Cellulose Utilization [frontiersin.org]

- 7. Consolidated bioprocessing of cellulosic biomass: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression of a this compound Phosphorylase from Thermotoga maritima in Caldicellulosiruptor bescii Improves the Phosphorolytic Pathway and Results in a Dramatic Increase in Cellulolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Energetic benefits and rapid this compound fermentation by Saccharomyces cerevisiae expressing this compound phosphorylase and mutant cellodextrin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics of this compound hydrolysis using cellobiase composites from Ttrichoderma reesei and Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fermentation of this compound to ethanol by industrial Saccharomyces strains carrying the β-glucosidase gene (BGL1) from Saccharomycopsis fibuligera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Effects of Engineered Saccharomyces cerevisiae Fermenting this compound through Low-Energy-Consuming Phosphorolytic Pathway in Simultaneous Saccharification and Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Relationship Between Substrate Concentration and Fermentation Product Ratios in Clostridium thermocellum Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Oxygen-limited this compound fermentation and the characterization of the cellobiase of an industrial Dekkera/Brettanomyces bruxellensis strain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. demoplants21.best-research.eu [demoplants21.best-research.eu]

- 20. mdpi.com [mdpi.com]